Ethanesulfonyl fluoride
Overview
Description
Ethanesulfonyl fluoride is an organosulfur compound with the molecular formula C₂H₅FO₂S. It is a colorless liquid that is primarily used as a reagent in organic synthesis. The compound is known for its stability and reactivity, making it a valuable tool in various chemical processes .
Mechanism of Action
Target of Action
Ethanesulfonyl fluoride is a sulfonyl fluoride compound . The primary targets of sulfonyl fluoride compounds are proteins and nucleic acids . They are used as connectors for the assembly of -SO2- linked small molecules with these targets .
Mode of Action
The mode of action of this compound involves the formation of -SO2- linkages with proteins or nucleic acids . This is achieved through a click chemistry approach involving sulfates . This approach is a complementary method to using amides and phosphate groups as linkers .
Pharmacokinetics
The pharmacokinetics of fluoride, a component of this compound, are primarily governed by ph and storage in bone . Fluoride forms HF in water and also complexes with aluminum . These properties may influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of the action of this compound is the formation of -SO2- linkages with proteins or nucleic acids . This can potentially alter the structure and function of these biomolecules, leading to changes at the molecular and cellular levels.
Action Environment
The action of this compound can be influenced by environmental factors such as pH and the presence of other ions like aluminum . These factors can affect the stability of the compound and its efficacy in forming -SO2- linkages.
Biochemical Analysis
Biochemical Properties
Ethanesulfonyl fluoride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The sulfonyl fluoride motif of this compound can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .
Cellular Effects
The cellular effects of this compound are not well-studied. Fluoride, a component of this compound, has been shown to have various effects on cells. For instance, exposure to fluoride can lead to oxidative stress, organelle damage, and apoptosis in single cells . It can also affect the structure and function of both the central and peripheral nervous systems .
Molecular Mechanism
The sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This suggests that this compound may interact with biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
Temperature fluctuations in laboratory settings can drastically skew laboratory test results and have far-reaching implications .
Dosage Effects in Animal Models
Studies on fluoride, a component of this compound, have shown that exposure to fluoride, even at lower concentration, can aggravate the deficit in learning and memory and neuropathological lesions of mice .
Metabolic Pathways
Fluoride, a component of this compound, is known to inhibit glycolysis, affecting metabolic pathways .
Transport and Distribution
The sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids , suggesting that this compound may interact with transporters or binding proteins.
Subcellular Localization
The sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids , suggesting that this compound may be directed to specific compartments or organelles where these biomolecules reside.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with a fluoride source, such as potassium fluoride, under anhydrous conditions. Another method includes the direct fluorination of ethanesulfonyl chloride using sulfuryl fluoride gas (SO₂F₂) .
Industrial Production Methods: In industrial settings, this compound is often produced by the fluorination of ethanesulfonyl chloride. This process typically involves the use of sulfuryl fluoride gas in a controlled environment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Ethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form β-sulfonyl fluorides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Fluorinating Agents: Sulfuryl fluoride gas (SO₂F₂)
Catalysts: Palladium, copper, and nickel catalysts are often used in transition-metal-catalyzed reactions.
Major Products:
Sulfonamides: Formed from reactions with amines
Sulfonate Esters: Formed from reactions with alcohols
Sulfonothioates: Formed from reactions with thiols
Scientific Research Applications
Ethanesulfonyl fluoride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Methanesulfonyl fluoride
- Benzenesulfonyl fluoride
- Ethenesulfonyl fluoride
This compound stands out due to its balance of reactivity and stability, making it a versatile reagent in both laboratory and industrial settings.
Properties
IUPAC Name |
ethanesulfonyl fluoride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5FO2S/c1-2-6(3,4)5/h2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBMEBLCOQCFIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201348908 | |
Record name | Ethanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201348908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
754-03-0 | |
Record name | Ethanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201348908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 754-03-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes ethanesulfonyl fluoride derivatives interesting for electrochemical applications?
A: Research indicates that incorporating ruthenium oxide with polyaniline and utilizing poly(vinylidene fluoride) as a binder in electrode materials shows promise for electrochemical supercapacitors. [] While this compound itself isn't directly involved, the study highlights the importance of fluorinated polymers like poly(vinylidene fluoride) in enhancing electrode performance. The unique properties of fluorinated compounds, such as their electrochemical stability and ability to influence charge transfer processes, likely contribute to this improved performance.
Q2: How does the structure of this compound derivatives influence their self-assembly and potential applications in membrane technology?
A: The study on calamitic fluorinated mesogens, specifically 1,1,2,2–tetrafluoro–2–(1,1,2,2–tetrafluoro–4–iodobutoxy)ethanesulfonic acid, reveals that these molecules exhibit complex crystallization behavior and can form ordered structures. [] This compound, derived from 1,1,2,2–tetrafluoro–2–(1,1,2,2–tetrafluoro–2–iodoethoxy)this compound, showcases the significance of molecular design in achieving desired material properties. The alternating hydrophilic and hydrophobic layers observed in its layered crystal phase suggest its potential for applications in membrane technology, particularly in mimicking aspects of perfluorosulfonic acid membranes (PFSA).
Q3: Can you elaborate on the crystallographic studies performed on this compound derivatives and their significance?
A: Research on 2-(6-iodo-4-oxo-3,4-dihydroquinazolin-3-yl)this compound provides detailed insights into the intermolecular interactions governing its crystal packing. [] The study utilizes Hirshfeld surface analysis and two-dimensional fingerprint plots to identify key interactions such as C—H⋯N and C—H⋯O hydrogen bonds, I⋯O halogen bonds, and π–π stacking interactions. This understanding of the compound's crystal structure is crucial for predicting its physical properties and potential applications in areas like crystal engineering and pharmaceutical development.
Q4: Are there any studies exploring the use of this compound derivatives in fuel cell technology?
A: Research indicates the potential of using platinum-ruthenium catalysts coated on commercial this compound membranes to mitigate methanol crossover in fuel cells. [] This highlights the relevance of this compound-based materials in addressing critical challenges in fuel cell technology, particularly in direct methanol fuel cells where methanol crossover can significantly impact performance.
Q5: What analytical techniques are commonly employed to characterize this compound derivatives?
A: Various analytical methods are used to characterize this compound derivatives. X-ray diffraction is crucial for understanding the crystal structures and self-assembly of these compounds. [, ] Electrochemical techniques like cyclic voltammetry and electrochemical impedance spectroscopy are employed to evaluate their performance in electrochemical applications. [] Additionally, computational chemistry methods, including molecular modeling and simulations, likely play a role in understanding the structure-property relationships of these compounds, though specific examples weren't detailed in the provided abstracts. []
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